N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base synthesized via condensation of furan-2-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde . The compound features a planar imine (C=N) bond (1.276 Å) and intramolecular O–H···N hydrogen bonding, stabilizing its trans conformation . Crystallographic studies reveal a monoclinic P21/n space group with unit cell parameters a = 14.861 Å, b = 4.837 Å, and c = 21.310 Å . The dihedral angle between the phenyl and furan rings is 13.74°, indicating moderate planarity .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-3-4-10(16)8(6-9)7-14-15-12(17)11-2-1-5-18-11/h1-7,16H,(H,15,17)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTNGIYGYJMPHA-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C15H13BrN2O2
- Molecular Weight : 333.18 g/mol
- IUPAC Name : N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide
The compound features a furan ring and a hydrazide functional group, which are known to impart various biological activities.
Antioxidant Activity
Research indicates that Schiff base ligands, including derivatives of furan-2-carbohydrazide, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where lower IC50 values indicate higher efficacy.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various bacterial strains. Studies have shown that derivatives of furan-based hydrazones possess potent antibacterial activity, making them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound can inhibit inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases.
Synthesis of Coordination Complexes
This compound can serve as a ligand in coordination chemistry. Its ability to form complexes with transition metals is explored for applications in catalysis and material synthesis.
Polymer Chemistry
Research has indicated that furan derivatives can be used to synthesize polymers with enhanced thermal stability and mechanical properties. These materials are suitable for applications in coatings, adhesives, and composite materials.
Case Study 1: Antioxidant Activity Assessment
In a study conducted by Ohyla A. EL-Gammal et al., the antioxidant activity of several Schiff bases was compared to traditional antioxidants like ascorbic acid. The synthesized compound demonstrated superior radical scavenging ability, indicating its potential use in food preservation and nutraceutical formulations .
Case Study 2: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones against tested pathogens, suggesting its potential as a lead compound in drug discovery .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of angiogenesis and the induction of intrinsic apoptosis pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Halogen Substitution
- 5-Bromo-2-hydroxyphenyl vs. 3-Bromo-5-chloro-2-hydroxyphenyl: Replacing the 5-Br with 3-Br-5-Cl () introduces steric and electronic differences.
5-Iodo-2-hydroxyphenyl :
N′-[(E)-2-Hydroxy-5-iodobenzylidene]furan-2-carbohydrazide () shows a larger dihedral angle (10.3°) due to iodine’s steric bulk. The I···I interactions (3.70 Å) dominate crystal packing, unlike the Br···O/N interactions in the target compound.
Hydroxyl Group Position
Hydrazide Component Variations
Furan-2-carbohydrazide vs. Benzohydrazide Derivatives
2-Chlorobenzohydrazide :
N00-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide () replaces the furan ring with a chlorobenzene group. The Cl atom introduces electron-withdrawing effects, shortening the C=N bond (1.276 Å in the target vs. 1.28–1.30 Å in chlorobenzohydrazides) .- Isonicotinohydrazide: N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide () incorporates a pyridine ring, enabling metal coordination. This structural feature is absent in the target compound, limiting its application in catalysis.
Crystal Structure and Hydrogen Bonding
The target compound’s intramolecular O–H···N bond () enhances conformational rigidity compared to non-hydroxylated analogs. Its monoclinic packing contrasts with the orthorhombic Pbca symmetry of the non-brominated furan derivative ().
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, biological evaluations, and structure-activity relationships (SAR).
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between furan-2-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction is generally performed under acidic conditions, leading to the formation of the desired hydrazone derivative.
| Property | Value |
|---|---|
| Molecular Formula | C14H13BrN2O3 |
| Molecular Weight | 337.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
3.1 Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, related hydrazone derivatives have shown promising activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
In particular, the minimum inhibitory concentration (MIC) values for these compounds have been noted to range from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria, indicating significant antibacterial potential .
3.2 Anti-inflammatory Activity
Research has indicated that furan-containing compounds exhibit anti-inflammatory properties. A study highlighted that derivatives similar to this compound demonstrate inhibition of inflammatory markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .
3.3 Cytotoxicity Studies
Cytotoxicity assays performed on cancer cell lines have shown that certain hydrazone derivatives can induce cell death in a dose-dependent manner. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth, showcasing IC50 values that suggest moderate to high efficacy against specific cancer types .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the phenyl ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial activity.
- Furan moiety : The furan ring plays a critical role in biological activity, with variations affecting solubility and interaction with biological targets.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of synthesized hydrazone derivatives against clinical isolates of E. coli and S. aureus. The results demonstrated that derivatives with a hydroxyl group at the para position exhibited significantly lower MIC values compared to those lacking this substitution.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of furan-based compounds, revealing that they inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This establishes a potential mechanism through which these compounds might exert their therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
